molecular formula C24H30FN3O5S B11038877 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11038877
M. Wt: 491.6 g/mol
InChI Key: PINDZFTWCRSNKM-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including a sulfonamide group, a methoxyphenyl moiety, and a fluorophenyl ethyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Ethyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl ethyl halide reacts with the pyrrolidine intermediate.

    Attachment of the Methoxyphenyl Group: This can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, where a methoxyphenyl boronic acid reacts with a halogenated pyrrolidine derivative in the presence of a palladium catalyst.

    Incorporation of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Hydroxylated pyrrolidine derivatives

    Substitution: Functionalized fluorophenyl derivatives

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical properties.

    Biology: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-bromophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the methoxy group can influence its solubility and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H30FN3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H30FN3O5S/c1-4-28(5-2)34(31,32)20-10-11-22(33-3)21(15-20)26-24(30)18-14-23(29)27(16-18)13-12-17-6-8-19(25)9-7-17/h6-11,15,18H,4-5,12-14,16H2,1-3H3,(H,26,30)

InChI Key

PINDZFTWCRSNKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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